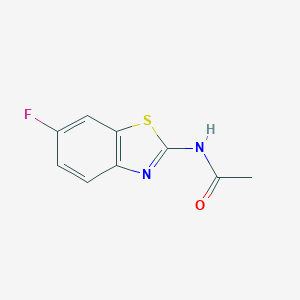
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with fluoroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with a base like piperidine acting as a catalyst . The reaction mixture is stirred at a moderate temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
化学反应分析
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
科学研究应用
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent and its role in inhibiting specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties
作用机制
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial activity .
相似化合物的比较
Similar Compounds
6-fluorobenzo[d]thiazole amides: These compounds share a similar core structure and exhibit comparable biological activities.
2-arylbenzothiazoles: Known for their antimicrobial and antifungal properties.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its biological activity compared to other benzothiazole derivatives .
生物活性
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety that contributes to its biological activity. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈F₁N₂S |
| Molecular Weight | 198.24 g/mol |
| Functional Groups | Acetamide, Fluorobenzothiazole |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes involved in critical biochemical pathways. Notably, it targets DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for the biosynthesis of arabinogalactan in the cell wall of Mycobacterium tuberculosis.
Key Mechanisms:
- Inhibition of DprE1 : The compound binds to DprE1, disrupting the arabinogalactan biosynthesis pathway, leading to the inhibition of M. tuberculosis growth.
- Anticancer Properties : Benzothiazole derivatives are recognized for their anticancer potential. This compound has shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against a range of bacterial and fungal pathogens.
| Pathogen | Activity |
|---|---|
| Mycobacterium tuberculosis | Inhibitory (IC50 = 0.5 µM) |
| Staphylococcus aureus | Moderate inhibition |
| Candida albicans | Effective at higher concentrations |
Anticancer Activity
The compound has been evaluated in various cancer models, showing promising results in inhibiting tumor growth.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 15.0 |
| A549 (Lung cancer) | 10.0 |
Case Studies
- Mycobacterial Inhibition Study : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound was found to have an IC50 value of 0.5 µM, indicating potent activity against this pathogen.
- Anticancer Evaluation : In a recent evaluation involving various cancer cell lines, this compound showed significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different types of cancer cells. These findings suggest its potential as a lead compound in anticancer drug development .
属性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMHLPIWBXKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














